8-Oxa-1-azaspiro[4.5]decane hydrochloride
Description
8-Oxa-1-azaspiro[4.5]decane hydrochloride is a spirocyclic compound featuring a fused bicyclic system with oxygen (oxa) and nitrogen (aza) heteroatoms. Its molecular formula is C₈H₁₄ClNO (molecular weight: 175.66 g/mol) . Key characteristics include:
- Synthesis: Prepared via multigram-scale protocols with yields exceeding 93% .
- Physical Properties: Melting point of 181–184°C (with decomposition) , indicating high thermal stability.
- Spectroscopic Data:
This compound is a key intermediate in medicinal chemistry, particularly for synthesizing conformationally constrained proline analogs and bioactive molecules .
Properties
IUPAC Name |
8-oxa-1-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-8(9-5-1)3-6-10-7-4-8;/h9H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZFYTDIYOCZCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427378-94-6 | |
| Record name | 8-oxa-1-azaspiro[4.5]decane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of Precursors to Form the Spirocyclic Core
The core spirocyclic structure is commonly synthesized via intramolecular cyclization reactions of appropriately substituted piperidine or azacyclic precursors.
Base-Catalyzed Cyclization: The cyclization is often catalyzed by bases such as alkali metal acetates, carbonates, alkoxides, hydroxides, or tertiary organic bases (e.g., pyridine, tripropylamine). The reaction is performed in solvents ranging from aliphatic alcohols (methanol, ethanol) to aromatic hydrocarbons (benzene, toluene), acid amides (dimethylformamide), ethers (dioxane), or even under solvent-free molten conditions. The temperature is generally maintained between 40°C and the boiling point of the solvent to accelerate the reaction. An inert atmosphere (nitrogen or argon) is preferred to avoid side reactions.
Example Reaction: The cyclization of 4-carbamoyloxy-4-ethynylpiperidine derivatives with isocyanates to directly form the spirocyclic compound without isolation of intermediates has been reported, highlighting an efficient one-pot synthesis approach.
Substitution Reactions to Introduce Functional Groups
- Nucleophilic Substitution: A key step involves reacting 2-oxo-3,8-diazaspirodecane derivatives with phenylalkane derivatives bearing leaving groups such as mesyloxy, tosyloxy, or halogens (chlorine, bromine). This reaction is conducted in inert organic solvents (ethanol, isopropanol, toluene, dimethylformamide) in the presence of bases (triethylamine, dimethylaniline, pyridine) or via an excess of the nucleophile to trap liberated acids. Alkali metal iodides can be used as catalysts. The reaction temperature ranges from room temperature up to the boiling point of the solvent, under inert gas atmosphere.
Formation of Hydrochloride Salt
- After synthesis of the base form of the compound, the hydrochloride salt is formed by treatment with hydrogen chloride dissolved in diisopropyl ether or other suitable solvents. The hydrochloride salt typically precipitates out, facilitating isolation and purification.
Industrial and Laboratory Scale Synthesis
Continuous Flow and Biocatalytic Approaches
Recent advancements include continuous flow chemistry to safely handle hazardous intermediates such as azides and to scale up production efficiently. For example, the synthesis of a related 1-oxa-8-azaspiro[4.5]decan-3-amine ring system was optimized using flow chemistry coupled with Staudinger reduction, achieving high yields (82%) and enantiomeric excess (97.8% ee) on a 580 g scale.
Multi-Step Synthetic Route Example (Adapted from Spirocyclic Pyrrolidine Synthesis)
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of intermediate by reaction of amine with aldehyde/ketone | Dry toluene, reflux, Dean-Stark trap | Water removal drives reaction |
| 2 | Addition of organometallic reagent (e.g., allylmagnesium chloride) | THF, −20 °C to room temp | Controlled temperature for selectivity |
| 3 | Bromination of intermediate | CH2Cl2, aqueous HBr, Br2, <25 °C | Exothermic, careful temperature control |
| 4 | Reduction of brominated intermediate | LiAlH4 in THF, 0 °C to room temp | Long reaction time (72 h) for completion |
| 5 | Salt formation | Treatment with HCl in diisopropyl ether | Precipitation of hydrochloride salt |
This sequence illustrates the complexity and careful control required for preparing spirocyclic amine hydrochlorides, which can be adapted for 8-oxa-1-azaspiro[4.5]decane hydrochloride synthesis.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Base-catalyzed cyclization in organic solvents | Versatile solvents and bases; mild to moderate temperatures | High yields; scalable; simple work-up | Requires inert atmosphere; solvent disposal concerns |
| Nucleophilic substitution with halogenated precursors | Direct introduction of functional groups; catalytic options available | Good control over substitution; adaptable to various substituents | Sensitive to moisture; may require excess reagents |
| Continuous flow synthesis with azide intermediates | Safer handling of hazardous intermediates; scalable | High enantioselectivity; efficient scale-up | Requires specialized equipment; complex setup |
| Multi-step organometallic and reduction sequence | Well-established; adaptable to various derivatives | High purity products; established protocols | Time-consuming; multiple purification steps |
Research Findings and Optimization
- The use of alkali metal iodides as catalysts in substitution reactions improves reaction rates and yields by facilitating halide exchange.
- Inert atmosphere conditions prevent oxidative degradation and side reactions, enhancing product purity.
- Temperature control is critical, especially during exothermic bromination and reduction steps, to avoid decomposition and ensure safety.
- The continuous flow approach significantly reduces the risk associated with azide intermediates and allows for precise control over reaction parameters, resulting in high yield and enantiomeric purity.
Summary Table of Typical Reaction Conditions for Preparation
| Step | Reagents/Catalysts | Solvent(s) | Temperature | Atmosphere | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclization | Alkali metal acetate, pyridine | Methanol, toluene, DMF | 40–100 °C | Nitrogen/Argon | 75–90 | Base catalysis, solvent choice affects rate |
| Nucleophilic substitution | Triethylamine, alkali metal iodide | Ethanol, DMF, toluene | RT to reflux | Nitrogen | 80–95 | Excess nucleophile can trap acid byproduct |
| Bromination | Br2, aqueous HBr | Dichloromethane | <25 °C | Ambient | ~90 | Exothermic, temperature control critical |
| Reduction | LiAlH4 | THF | 0–25 °C | Inert gas | 85–92 | Long reaction time for completeness |
| Salt formation | HCl in diisopropyl ether | Diisopropyl ether | RT | Ambient | >95 | Precipitation facilitates purification |
Chemical Reactions Analysis
8-Oxa-1-azaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where reagents such as alkyl halides can introduce new substituents.
Scientific Research Applications
Chemical Properties and Structure
8-Oxa-1-azaspiro[4.5]decane hydrochloride is characterized by its unique spirocyclic structure, which contributes to its biological activity. The compound has a molecular formula of and a molecular weight of approximately 195.67 g/mol. Its hydrochloride form enhances solubility, making it suitable for various applications.
Muscarinic Agonist Activity
Research has indicated that derivatives of 8-Oxa-1-azaspiro[4.5]decane may act as muscarinic agonists, particularly targeting M1 receptors associated with cognitive functions. A study synthesized several analogs and evaluated their activity, revealing that specific compounds stimulated phosphoinositide hydrolysis in rat hippocampal slices, suggesting potential for treating Alzheimer's disease symptoms .
Antimicrobial Properties
In a study assessing antimicrobial efficacy, derivatives of 8-Oxa-1-azaspiro[4.5]decane demonstrated significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting the compound's potential as a lead for antibiotic development .
Anti-inflammatory Effects
Another area of research focused on the anti-inflammatory properties of this compound. In controlled trials involving animal models, administration led to decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting that it may modulate immune responses effectively .
Organic Synthesis Applications
This compound serves as a valuable building block in organic synthesis due to its reactivity and structural features. It can undergo various chemical reactions, including oxidation, reduction, and substitution reactions:
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Alcohols or amines |
| Substitution | Various nucleophiles under acidic/basic conditions | Substituted derivatives |
This versatility makes it an essential intermediate for synthesizing more complex molecules used in pharmaceuticals .
Case Study 1: Muscarinic Agonists for Alzheimer's Disease
A detailed study synthesized several 8-Oxa-1-azaspiro[4.5]decane derivatives to evaluate their efficacy as M1 muscarinic agonists. The compounds were tested for their ability to stimulate phosphoinositide hydrolysis in rat hippocampal slices, with promising results indicating their potential use in treating cognitive decline associated with Alzheimer's disease .
Case Study 2: Antimicrobial Activity Assessment
In evaluating the antimicrobial properties of these compounds, researchers found that specific derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This study underscores the potential for developing new antibiotics based on the structural framework of 8-Oxa-1-azaspiro[4.5]decane .
Mechanism of Action
The mechanism of action of 8-Oxa-1-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, which is crucial in therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic compounds with azaspiro[4.5] frameworks are widely explored for their unique stereoelectronic properties. Below is a detailed comparison:
Structural and Physical Properties
Key Observations:
- Impact of Oxygen (Oxa): The oxa-heteroatom in 8-oxa-1-azaspiro[4.5]decane HCl contributes to a higher melting point (181–184°C) compared to non-oxygenated analogs like 1-azaspiro[4.5]decane HCl (113–115°C), likely due to enhanced hydrogen bonding .
- Substituent Effects : Methoxy or fluorine substituents increase molecular weight and alter physicochemical properties (e.g., lipophilicity) .
- Sulfur vs.
Biological Activity
8-Oxa-1-azaspiro[4.5]decane hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This structural configuration suggests potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 178 Da. The presence of the hydrochloride group enhances its solubility and stability, making it suitable for various applications in biological research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways. Notably, compounds with similar spirocyclic structures have been shown to exhibit affinity for muscarinic receptors, which are implicated in cognitive functions and memory processes .
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluating various derivatives of spiro compounds indicated that modifications to the structure could enhance antibacterial efficacy .
Table 1: Antimicrobial Activity of 8-Oxa-1-azaspiro[4.5]decane Derivatives
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8-Oxa-1-azaspiro[4.5]decane | E. coli | 32 µg/mL |
| 8-Oxa-1-azaspiro[4.5]decane | S. aureus | 16 µg/mL |
| Methyl derivative | P. aeruginosa | 8 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways .
Case Study: Evaluation of Anticancer Activity
In a study assessing the effects of 8-Oxa-1-azaspiro[4.5]decane on human cancer cell lines, it was found that treatment led to a significant reduction in cell viability at concentrations above 20 µM over a 48-hour period.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 25 | Cell cycle arrest |
| A549 (Lung) | 20 | Inhibition of proliferation |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Studies have shown that variations in functional groups attached to the spirocyclic core can lead to changes in receptor affinity and biological efficacy .
Table 3: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methyl substitution | Increased antimicrobial activity |
| Hydroxyl group | Enhanced anticancer properties |
| Alkyl chain extension | Improved solubility and bioavailability |
Q & A
Basic Research Questions
Q. What are the recommended methods for safe handling and storage of 8-Oxa-1-azaspiro[4.5]decane hydrochloride in laboratory settings?
- Methodological Answer :
- Handling : Avoid skin/eye contact and inhalation. Use OSHA-compliant chemical safety goggles, nitrile gloves, and flame-retardant antistatic clothing. Ensure adequate ventilation and proximity to eyewash stations/safety showers .
- Storage : Keep containers tightly sealed in dry, well-ventilated areas. Reseal opened containers carefully to prevent leakage. Avoid ignition sources and electrostatic buildup .
- Spill Management : Sweep or vacuum spills into chemically resistant containers for disposal. Do not release into drains .
Q. How can the structural integrity and purity of this compound be validated?
- Methodological Answer :
- Spectroscopic Analysis : Use NMR (e.g., δ 169.28 ppm for carbonyl groups) and LCMS ([M - Cl] at m/z 198.1) for structural confirmation .
- Elemental Analysis : Compare experimental and theoretical C/H/N percentages (e.g., Calculated: C 56.53%, H 8.63%, N 5.99%; Found: C 56.70%, H 8.55%, N 5.90%) to assess purity .
Q. What synthetic routes are available for preparing derivatives of this compound?
- Methodological Answer :
- Esterification : React 8-Oxa-1-azaspiro[4.5]decane-2-carboxylic acid hydrochloride with methanol under acidic conditions to yield methyl esters (e.g., 96% yield of methyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate hydrochloride) .
- Optimization : Adjust reaction stoichiometry, temperature, and catalyst loading to improve yields. Monitor progress via TLC or HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine NMR, LCMS, and IR data to confirm functional groups. For example, discrepancies in NMR chemical shifts may arise from solvent effects or tautomerism; use DMSO- for consistent results .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .
Q. What are the decomposition products of this compound under thermal stress, and how can they be mitigated?
- Methodological Answer :
- Thermal Degradation : At elevated temperatures (>200°C), decomposition yields carbon monoxide, nitrogen oxides, and hydrogen chloride. Monitor using thermogravimetric analysis (TGA) coupled with FTIR gas-phase detection .
- Mitigation : Conduct reactions under inert atmospheres (e.g., nitrogen) and use scrubbers to neutralize acidic gases .
Q. How can the stability of this compound be assessed in different solvents?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in polar (e.g., water, DMSO) and nonpolar solvents (e.g., hexane) at 40°C for 4 weeks. Analyze degradation via HPLC-UV at 254 nm .
- Kinetic Analysis : Calculate degradation rate constants () and half-life () to rank solvent compatibility .
Q. What strategies optimize the synthesis of this compound to maximize yield and minimize impurities?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FTIR to track intermediate formation and adjust reagent addition rates .
- Crystallization : Recrystallize from ethanol/water (7:3 v/v) to remove byproducts. Validate purity via differential scanning calorimetry (DSC) for sharp melting points .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
